Leucinostatin A

Description

Properties

IUPAC Name |

(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O13/c1-21-38(9)23-24-49(77)73-33-40(11)31-47(73)55(82)66-46(30-39(10)29-43(75)32-42(74)22-2)53(80)68-50(51(78)37(7)8)56(83)70-61(15,16)58(85)67-44(27-35(3)4)52(79)65-45(28-36(5)6)54(81)69-62(17,18)59(86)71-60(13,14)57(84)63-26-25-48(76)64-41(12)34-72(19)20/h23-24,35-41,43-47,50-51,75,78H,21-22,25-34H2,1-20H3,(H,63,84)(H,64,76)(H,65,79)(H,66,82)(H,67,85)(H,68,80)(H,69,81)(H,70,83)(H,71,86)/b24-23+/t38-,39+,40-,41-,43-,44-,45-,46-,47-,50-,51+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAIGCPESMNWQP-TXVCAPCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)/C=C/C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@H](C[C@H](C)C[C@@H](CC(=O)CC)O)C(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)N[C@@H](C)CN(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345681 | |

| Record name | Leucinostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1218.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76600-38-9 | |

| Record name | Leucinostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Leucinostatin A: A Technical Guide to its Discovery, Isolation, and Characterization from Paecilomyces lilacinus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A, a potent peptide antibiotic, was first isolated from the culture filtrate of Paecilomyces lilacinus A-267.[1][2] This complex nonapeptide has demonstrated a broad spectrum of biological activities, including antimicrobial, antitumor, and antiprotozoal effects.[3][4][5] Its mechanism of action is primarily attributed to the disruption of mitochondrial function, specifically the uncoupling of oxidative phosphorylation and inhibition of ATP synthase. This technical guide provides a comprehensive overview of the discovery, isolation protocols, and key characteristics of this compound, presenting quantitative data in structured tables and visualizing experimental workflows and signaling pathways using Graphviz diagrams.

Discovery and Biological Activity

Leucinostatin was initially discovered as a mixture of related components produced by Paecilomyces lilacinus (now also known as Purpureocillium lilacinum). Subsequent research led to the isolation and structural elucidation of the major component, this compound. The leucinostatins are part of a larger family of mycotoxins with significant biological activities.

This compound exhibits potent cytotoxic effects against various cell lines and pathogens. Its primary mode of action involves the destabilization of the inner mitochondrial membrane, leading to an inhibition of cellular respiration. Studies have shown that it can act as an ionophore and directly inhibit mitochondrial ATP synthase, a critical enzyme for cellular energy production. This disruption of mitochondrial function is a key factor in its observed antitumor and antiprotozoal properties.

Quantitative Biological Data

The following table summarizes key quantitative data related to the biological activity of this compound.

| Parameter | Organism/Cell Line | Value | Reference |

| Intraperitoneal LD50 | Mice | 1.8 mg/kg | |

| Oral LD50 | Mice | 5.4 - 6.3 mg/kg | |

| IC50 (Antiprotozoal) | Trypanosoma brucei | 0.25 nM | |

| IC50 (Cytotoxicity) | Murine leukemic cell line L1210 | 0.5 µg/ml for complete inhibition | |

| IC50 (Cytotoxicity) | Human nucleated cells | ~47 nM | |

| EC50 (Antiparasitic) | Trypanosoma cruzi | Low nanomolar range |

Production and Isolation of this compound

The production of this compound is achieved through the fermentation of Paecilomyces lilacinus. The subsequent isolation and purification from the culture filtrate involve a multi-step process heavily reliant on chromatographic techniques.

Fungal Cultivation

Optimal production of leucinostatins by P. lilacinus is influenced by culture conditions such as medium composition, pH, and temperature.

-

Media: Alkaline medium has been found to be suitable for the production of paecilotoxins (leucinostatins). A common medium used is Potato Dextrose Broth (PDB). One study optimized conditions using a basal medium containing sucrose, soy peptone, and various salts for initial growth, followed by a second medium with maltose and additional trace elements.

-

pH: P. lilacinus can grow and produce spores in a wide pH range (3-9), with optimal sporulation and potentially higher toxin production occurring at an initial pH of 5.0-7.0.

-

Temperature: The fungus grows well between 24-30°C.

Experimental Protocol: Isolation and Purification

The following protocol is a synthesized methodology based on literature descriptions for the isolation and purification of this compound from P. lilacinus culture filtrate.

Step 1: Fermentation and Extraction

-

Inoculate a suitable liquid fermentation medium with spores of Paecilomyces lilacinus.

-

Incubate the culture for a sufficient period (e.g., 5-15 days) under optimal temperature and pH conditions to allow for the production of leucinostatins.

-

Separate the fungal biomass from the culture broth by filtration or centrifugation.

-

Extract the culture filtrate with an organic solvent such as ethyl acetate.

Step 2: Initial Purification: Alumina Column Chromatography

-

Concentrate the organic extract under reduced pressure.

-

Subject the crude extract to alumina column chromatography. This initial step helps to separate the mixture of leucinostatins into different fractions.

Step 3: Further Purification: High-Performance Liquid Chromatography (HPLC)

-

Pool the fractions containing this compound from the alumina column.

-

Perform further purification using High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC is a powerful technique for separating peptides like this compound.

-

Monitor the elution profile using a UV detector, typically at 210 nm.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated this compound using analytical HPLC. A purity of ≥95% is often desired for biological assays.

Step 4: Characterization

-

Elucidate the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Isolation Workflow

Caption: Workflow for the isolation and purification of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C62H111N11O13 | |

| Molecular Weight | 1218.61 g/mol | |

| Mass Spectrometry (MH+) | m/z 1218 | |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility. |

Mechanism of Action: Mitochondrial Disruption

This compound's potent biological effects stem from its ability to interfere with mitochondrial function. It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. Furthermore, it directly inhibits the F1Fo-ATP synthase.

Signaling Pathway Visualization

Caption: Mechanism of action of this compound on mitochondria.

Conclusion

This compound, a complex peptide isolated from Paecilomyces lilacinus, represents a fascinating natural product with significant therapeutic potential. Its discovery and the elucidation of its mitochondrial-disrupting mechanism of action have opened avenues for the development of novel antimicrobial and anticancer agents. The detailed methodologies for its isolation and the comprehensive data presented in this guide serve as a valuable resource for researchers aiming to explore the full potential of this remarkable compound. Further research, including structure-activity relationship studies and the total synthesis of analogues, will be crucial in optimizing its therapeutic index and advancing its clinical applications.

References

- 1. Structure of this compound, new peptide antibiotic from Paecilomyces lilacinus A-267 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Isolation of this compound and one of its constituents, the new amino acid, 4-methyl-6-(2-oxobutyl)-2-piperidinecarboxylic acid, from Paecilomyces lilacinus A-267. | Semantic Scholar [semanticscholar.org]

- 3. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

Leucinostatin A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A is a potent peptaibiotic, a class of peptide antibiotics rich in non-proteinogenic amino acids, produced by the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus). First isolated in the 1970s, it has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and anticancer properties. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Chemical Structure and Physicochemical Properties

This compound is a linear nonapeptide with the molecular formula C_62_H_111_N_11_O_13_ and a molecular weight of approximately 1218.6 g/mol .[1][2] Its structure is characterized by the presence of several unusual amino acid residues, which contribute to its unique chemical properties and biological activity. The elucidation of its structure was achieved through a combination of mass spectrometry, infrared spectroscopy, degradative methods, and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C_62_H_111_N_11_O_13_ | [1] |

| Molecular Weight | ~1218.6 g/mol | |

| Appearance | White powder | |

| CAS Number | 76600-38-9 |

The peptide backbone of this compound is composed of the following sequence of amino acid residues, including several non-standard ones:

-

(E,4S)-4-methylhex-2-enoic acid (N-terminus)

-

4-methyl-L-proline (MePro)

-

2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA)

-

Hydroxyleucine (HyLeu)

-

α-aminoisobutyric acid (Aib) - three residues

-

L-Leucine

-

β-Alanine (β-Ala)

-

N_1_,N_1_-dimethylpropane-1,2-diamine (DPD) (C-terminus)

Stereochemistry and Three-Dimensional Conformation

The absolute configuration and three-dimensional structure of this compound have been definitively established through X-ray crystallography. The analysis revealed that the peptide backbone adopts a regular right-handed alpha-helical conformation . This helical structure is stabilized by six intramolecular hydrogen bonds of the i → i+4 type, forming characteristic C13 rings. Even the unusual β-Alanine residue at the C-terminus conforms to this helical structure. In the crystalline state, the helices are observed to link in a head-to-tail fashion through electrostatic and hydrogen-bond interactions, forming continuous helical rods.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | P2_1_2_1_2_1_ | |

| a | 10.924 Å | |

| b | 17.810 Å | |

| c | 40.50 Å | |

| Z | 4 |

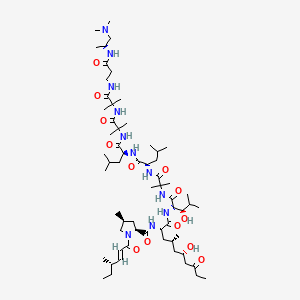

Below is a DOT script representation of the chemical structure of this compound, illustrating the connectivity of its constituent amino acid residues.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Purpureocillium lilacinum cultures, based on commonly employed mycological and chromatographic techniques.

1. Fungal Culture:

-

Purpureocillium lilacinum is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under aerobic conditions.

-

The culture is incubated for a period sufficient for the production of secondary metabolites, typically several days to weeks, with agitation to ensure proper aeration and nutrient distribution.

2. Extraction:

-

The fungal biomass is separated from the culture broth by filtration.

-

The culture filtrate, containing the secreted this compound, is extracted with an organic solvent, such as ethyl acetate. The mixture is vigorously shaken and then allowed to separate.

-

The organic phase is collected, and the extraction process may be repeated to maximize the yield.

3. Concentration:

-

The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by reversed-phase HPLC (RP-HPLC) on a C18 column. A common mobile phase consists of a gradient of acetonitrile in water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. The elution is monitored by a UV detector, typically at 210 nm.

Below is a DOT script representing the general workflow for the isolation and purification of this compound.

Figure 2: Isolation and purification workflow for this compound.

Biological Activities and Signaling Pathways

This compound exhibits a wide array of biological activities. Its potent effects are primarily attributed to its interaction with cellular membranes and specific molecular targets, leading to the disruption of essential cellular processes.

Table 3: Summary of Biological Activities of this compound

| Activity | Organism/Cell Line | IC_50_ / MIC | Reference |

| Antiprotozoal | Plasmodium falciparum | 0.4–0.9 nM | |

| Trypanosoma brucei rhodesiense | 2.8 nM | ||

| Anticancer | Murine leukemia (L1210) | 0.5 µg/mL | |

| Human prostate cancer (DU-145) | - | ||

| Antibacterial | Gram-positive bacteria | 2.5–100 µM | |

| Antifungal | Various fungi | 10–25 µM |

Inhibition of Mitochondrial ATP Synthase

A primary mechanism of action for this compound is the inhibition of mitochondrial F_O_F_1_-ATP synthase. It specifically binds to the F_O_ subunit of the complex, which is embedded in the inner mitochondrial membrane. This binding disrupts the proton flow through the F_O_ channel, thereby uncoupling oxidative phosphorylation and inhibiting ATP synthesis. This leads to a depletion of cellular energy and ultimately cell death. The interaction is thought to occur near the proton-binding site on subunit c.

Modulation of the IGF-1 Signaling Pathway

In the context of cancer, particularly prostate cancer, this compound has been shown to inhibit the insulin-like growth factor 1 (IGF-1) signaling pathway. It does so by reducing the expression of IGF-1 in prostate stromal cells. IGF-1 is a potent growth factor that promotes cell proliferation and survival by binding to its receptor (IGF-1R) and activating downstream signaling cascades, including the PI3K/Akt and MAPK pathways. By downregulating IGF-1, this compound effectively curtails this pro-survival signaling in cancer cells.

Below is a DOT script illustrating the inhibitory effect of this compound on the IGF-1 signaling pathway.

Figure 3: this compound inhibition of the IGF-1 signaling pathway.

Conclusion

This compound remains a molecule of significant interest due to its complex chemical structure and potent, multifaceted biological activities. Its unique composition of non-proteinogenic amino acids and its well-defined alpha-helical stereochemistry are key to its function. The detailed understanding of its structure and mechanisms of action, particularly its roles in inhibiting mitochondrial ATP synthase and modulating the IGF-1 signaling pathway, provides a solid foundation for its further investigation and potential development as a therapeutic agent in various disease contexts. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this remarkable natural product.

References

- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]

- 3. The crystal and molecular structure of the alpha-helical nonapeptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hplc.eu [hplc.eu]

Leucinostatin A: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A, a nonapeptide antibiotic produced by fungi of the Purpureocillium and Ophiocordyceps genera, exhibits a broad and potent spectrum of biological activities.[1][2] This technical guide provides an in-depth analysis of its multifaceted bioactivities, including its anticancer, antiprotozoal, antifungal, and immunosuppressive effects. The document details the underlying mechanisms of action, presents quantitative data on its potency, outlines key experimental methodologies, and visualizes associated signaling pathways.

Core Biological Activities and Mechanisms of Action

This compound's diverse biological effects stem from its ability to interact with and disrupt cellular and mitochondrial membranes. Its primary mechanisms of action include:

-

Ionophoric Activity : this compound acts as a weak ionophore, facilitating the transport of monovalent and divalent cations across biological membranes.[3][4] This disruption of ion gradients can lead to a cascade of downstream cellular effects.

-

Mitochondrial Disruption : A key target of this compound is the mitochondrion. It has been shown to uncouple oxidative phosphorylation and, at lower concentrations, act as a specific inhibitor of mitochondrial ATP synthase.[1] This dual interference with mitochondrial function is a central aspect of its cytotoxicity. In protozoa, its primary mode of action is the destabilization of the inner mitochondrial membrane.

-

Membrane Perturbation : this compound can cause membrane damage by inserting into lipid bilayers, leading to the formation of pores and affecting membrane fluidity. This activity is influenced by the cholesterol content of the membrane.

These fundamental mechanisms give rise to a wide array of biological activities across different cell types and organisms.

Quantitative Data on Biological Activity

The potency of this compound varies significantly depending on the target organism and cell type. The following tables summarize the available quantitative data.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Metric | Value | Reference(s) |

| DU-145 (in co-culture with PrSC) | Prostate Cancer | - | Significant growth suppression | |

| L1210 | Murine Leukemia | - | Complete growth inhibition at 0.5 µg/mL | |

| Human Pancreatic Cancer Cells | Pancreatic Cancer | - | Preferential cytotoxicity under glucose deprivation | |

| TNBC (LAR subtype) | Triple-Negative Breast Cancer | - | Selective antiproliferative effects | |

| Human Nucleated Cells | General Cytotoxicity | IC50 | ~47 nM |

Table 2: Antiprotozoal Activity of this compound

| Organism | Disease | Metric | Value (nM) | Reference(s) |

| Plasmodium falciparum | Malaria | IC50 | 0.4 - 0.9 | |

| Plasmodium falciparum (asexual erythrocytic stage) | Malaria | EC50 | 0.05 | |

| Trypanosoma brucei | Human African Trypanosomiasis | IC50 | 2.8 | |

| Trypanosoma brucei rhodesiense | Human African Trypanosomiasis | IC50 | 0.4 | |

| Leishmania donovani (intracellular) | Leishmaniasis | IC50 | 18 | |

| Trypanosoma cruzi (intracellular) | Chagas Disease | - | Potent activity |

Table 3: Antimicrobial Activity of this compound

| Organism Type | Organism(s) | Metric | Value (µM) | Reference(s) |

| Gram-positive bacteria | Various | MIC | 2.5 - 100 | |

| Fungi | Various | MIC | 10 - 25 | |

| Phytophthora infestans & P. capsici | Oomycetes | - | Growth inhibition |

Table 4: In Vivo Toxicity of this compound

| Animal Model | Route of Administration | Metric | Value (mg/kg) | Reference(s) |

| Mice | Intraperitoneal (ip) | LD50 | 1.6 - 1.8 | |

| Mice | Oral | LD50 | 5.4 |

Key Signaling Pathway Involvement

This compound has been shown to modulate specific signaling pathways, contributing to its anticancer effects.

Inhibition of IGF-1 Signaling in Prostate Cancer

In a co-culture model of prostate cancer, this compound was found to inhibit the growth of cancer cells by reducing the expression of Insulin-like Growth Factor I (IGF-I) in the surrounding prostate stromal cells. This highlights a mechanism that targets the tumor microenvironment.

This compound inhibits prostate cancer cell proliferation by reducing IGF-I expression in stromal cells.

Repression of mTORC1 Signaling in Triple-Negative Breast Cancer

Leucinostatin B, a closely related analog, has been demonstrated to rapidly inhibit mTORC1 signaling in sensitive triple-negative breast cancer (TNBC) cell lines. This effect is linked to the inhibition of ATP synthase, a known target of leucinostatins.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]

- 3. The nonapeptide this compound acts as a weak ionophore and as an immunosuppressant on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

Leucinostatin A: A Technical Guide to Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A is a potent non-ribosomal peptide antibiotic belonging to the peptaibiotic family, produced by fungi such as Purpureocillium lilacinum. It has garnered significant scientific interest due to its broad spectrum of biological activities, including antifungal, antitumor, and antiprotozoal effects. The primary mechanism of action involves the targeted inhibition of mitochondrial ATP synthase, leading to the disruption of cellular energy metabolism and induction of apoptosis. This guide provides a detailed overview of the core physicochemical properties and solubility characteristics of this compound, supplemented with experimental protocols and pathway diagrams to support research and development efforts.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are essential for its handling, formulation, and application in experimental settings. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₃ | [1][2][3][4] |

| Molecular Weight | 1218.6 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Data not readily available | |

| Optical Rotation | Data not readily available | |

| CAS Number | 76600-38-9 |

Solubility Profile

The solubility of this compound is a critical factor for its use in in-vitro assays and for the development of potential therapeutic formulations. As a hydrophobic peptide, it demonstrates poor solubility in aqueous solutions but is soluble in several organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Limited / Insoluble | |

| Methanol (MeOH) | Soluble | |

| Ethanol (EtOH) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Experimental Protocols

This section provides a standardized methodology for the qualitative determination of solubility, a crucial first step in experimental design.

Protocol: Qualitative Solubility Assessment

Objective: To determine the solubility of this compound in various laboratory solvents.

Materials:

-

This compound powder

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

Solvents: Deionized Water, Methanol, Ethanol, DMSO

-

Vortex mixer

-

Micro-centrifuge

Methodology:

-

Preparation of Stock Solution: Accurately weigh 1 mg of this compound. To prepare a 1 mg/mL stock, dissolve it in a suitable volume of a solvent in which it is known to be freely soluble, such as DMSO.

-

Solvent Preparation: Dispense 1 mL of each test solvent (Water, Methanol, Ethanol, etc.) into separate, clearly labeled micro-centrifuge tubes.

-

Aliquot Addition: Add a small aliquot (e.g., 10 µL) of the this compound stock solution to each tube of solvent and vortex thoroughly for 30 seconds.

-

Visual Inspection: Observe each tube against a dark background. A clear solution indicates solubility at that concentration. The presence of a precipitate or cloudiness indicates insolubility or limited solubility.

-

Centrifugation (Optional): For turbid solutions, centrifuge at >10,000 x g for 5 minutes. The presence of a pellet confirms the insolubility of the compound.

-

Documentation: Record the results for each solvent as "Soluble," "Partially Soluble," or "Insoluble."

Visualization of Molecular Interactions and Workflows

Signaling Pathway: Mechanism of Action

This compound's primary cytotoxic effect stems from its interaction with mitochondria. It acts as a potent inhibitor of F₀F₁ ATP synthase, which disrupts the mitochondrial membrane potential and halts ATP production, ultimately triggering apoptosis.

Caption: Mechanism of this compound-induced apoptosis via inhibition of mitochondrial ATP synthase.

Experimental Workflow: In-Vitro Cytotoxicity Assessment

A standard method to evaluate the biological activity of this compound is to measure its cytotoxicity against a cancer cell line using a metabolic assay like the MTT assay.

Caption: Standard experimental workflow for determining the IC50 value of this compound.

References

An In-depth Technical Guide to the Biosynthesis of Leucinostatin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Leucinostatin A, a lipopeptide antibiotic with a broad range of biological activities. The document details the genetic basis, enzymatic machinery, and proposed biosynthetic pathway of this complex natural product, with a focus on the key findings from the elucidation of the leucinostatin gene cluster in Purpureocillium lilacinum.

Introduction to this compound

This compound is a member of the leucinostatin family of lipopeptide antibiotics produced by various fungi, including Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1] Structurally, this compound is a nonapeptide with several unusual amino acid residues, an N-terminal fatty acid moiety, and a C-terminal modified amine.[2] The complex structure of this compound, featuring a mixture of polyketide and peptide components, points towards a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) origin.[3] The molecule's potent antimicrobial, antifungal, and antitumor activities have made its biosynthetic pathway a subject of significant research interest.

The Leucinostatin Biosynthetic Gene Cluster (lcs)

The genetic blueprint for this compound biosynthesis is located in a dedicated gene cluster, termed the lcs cluster, within the genome of P. lilacinum.[4] This cluster is comprised of 20 genes that encode the core biosynthetic enzymes, tailoring enzymes, transporters, and regulatory proteins required for the production and secretion of leucinostatins.[1]

Core Biosynthetic Genes

The central machinery for this compound assembly consists of a Non-Ribosomal Peptide Synthetase (NRPS) and a Polyketide Synthase (PKS).

-

lcsA : This gene encodes the core NRPS, LcsA, which is responsible for the assembly of the nonapeptide backbone of this compound. LcsA is a large, multi-domain enzyme composed of ten modules, each responsible for the recognition, activation, and incorporation of a specific amino acid or the C-terminal amine.

-

lcsC : This gene is predicted to encode a reducing PKS, which is responsible for the synthesis of the 4-methylhex-2-enoic acid moiety that forms the N-terminal lipid tail of this compound.

Tailoring and Modifying Enzymes

The lcs cluster also contains a suite of genes encoding enzymes that modify the core structure of the nascent leucinostatin molecule.

-

lcsD : This gene encodes a putative acyl-AMP ligase, which is likely involved in the activation of the fatty acid precursor before its loading onto the NRPS assembly line.

-

lcsE : This gene encodes a putative thioesterase, which may be responsible for the final release of the completed leucinostatin peptide from the NRPS enzyme.

-

Other modifying enzymes: The cluster also contains genes predicted to be involved in hydroxylation, methylation, and the formation of the unusual amino acid residues found in this compound.

Regulation and Transport

The expression of the lcs cluster is tightly regulated, and the final product is actively transported out of the fungal cell.

-

lcsF : This gene encodes a transcription factor that positively regulates the expression of the lcs cluster.

-

lcsL : This gene encodes a putative bZIP transcription factor that is crucial for the regulation of leucinostatin synthesis.

-

Transporters: The cluster also contains genes predicted to encode transporters, such as ABC transporters, which are likely involved in the secretion of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the synthesis of the fatty acid side chain, followed by the sequential assembly of the peptide chain, and finally, modification and release. A putative biosynthetic pathway has been proposed based on genetic and biochemical evidence.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Biosynthesis

Genetic manipulation of the lcs cluster has provided quantitative insights into the regulation of this compound production.

| Gene Manipulation | Effect on Leucinostatin Production | Reference |

| Overexpression of lcsF | 1.5-fold increase in this compound and B | |

| Disruption of lcsA | Production abolished | |

| Disruption of lcsC | Production abolished | |

| Disruption of lcsD | Production abolished | |

| Disruption of lcsE | Production abolished | |

| Disruption of lcsL | Production decreased to undetectable levels |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, analytical, and bioinformatic techniques.

Gene Disruption via CRISPR-Cas9

The targeted disruption of genes within the lcs cluster has been instrumental in determining their function. The CRISPR-Cas9 system has been adapted for efficient gene editing in P. lilacinum.

Caption: Workflow for CRISPR-Cas9 mediated gene disruption.

Protocol Overview:

-

Vector Construction: A vector carrying the Cas9 nuclease and a specific single-guide RNA (sgRNA) targeting the gene of interest is constructed. A donor DNA template containing flanking homology regions is also prepared.

-

Protoplast Transformation: Protoplasts of P. lilacinum are generated and transformed with the Cas9/sgRNA vector and the donor DNA.

-

Selection and Screening: Transformants are selected on a suitable medium, and successful gene disruption events are screened for by PCR and confirmed by DNA sequencing.

-

Phenotypic Analysis: The resulting mutant strains are then analyzed for their ability to produce this compound, typically by HPLC-MS.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of genes within the lcs cluster under different conditions or in different mutant backgrounds.

Protocol Overview:

-

RNA Extraction: Total RNA is extracted from fungal mycelia grown under inducing and non-inducing conditions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

qPCR: The qPCR reaction is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression of a housekeeping gene (e.g., β-tubulin) is used for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.

HPLC-MS Analysis of Leucinostatins

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary analytical technique for the detection and quantification of this compound and its analogues.

Protocol Overview:

-

Extraction: Leucinostatins are extracted from the fungal culture broth or mycelia using an organic solvent (e.g., ethyl acetate).

-

Chromatographic Separation: The extract is separated on a C18 reverse-phase HPLC column. A gradient of acetonitrile and water is typically used for elution.

-

Detection: Leucinostatins can be detected by UV absorbance at 210 nm.

-

Mass Spectrometry: The identity of the compounds is confirmed by mass spectrometry, which provides accurate mass and fragmentation data.

Conclusion

The elucidation of the this compound biosynthetic pathway in Purpureocillium lilacinum has provided a detailed understanding of how this complex and valuable natural product is assembled. The identification of the lcs gene cluster and the characterization of its constituent genes have not only revealed the intricate enzymatic logic of lipopeptide biosynthesis but also opened up new avenues for the bioengineering of novel leucinostatin analogues with improved therapeutic properties. Further investigation into the precise mechanisms of the tailoring enzymes and the regulatory networks governing the expression of the lcs cluster will undoubtedly provide deeper insights and facilitate the development of enhanced production platforms for these important bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Item - Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - Public Library of Science - Figshare [plos.figshare.com]

- 4. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

Leucinostatin A: A Comprehensive Technical Guide on its Mycotoxic Properties and Natural Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A is a potent mycotoxin belonging to the peptaibiotic family of non-ribosomally synthesized peptides. Produced by various filamentous fungi, it exhibits a broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and antitumor effects. Its primary mechanism of action involves the disruption of mitochondrial function, specifically through the inhibition of ATP synthase and the uncoupling of oxidative phosphorylation. This technical guide provides an in-depth analysis of this compound, summarizing its biological activities through quantitative data, detailing key experimental protocols for its study, and visualizing its known signaling pathways and biosynthetic process. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycotoxicology, and drug development.

Introduction: this compound as a Mycotoxin

This compound is the primary component of a complex of lipopeptide antibiotics first isolated in 1973.[1] These mycotoxins are produced by several species of fungi, most notably Purpureocillium lilacinum (previously classified as Paecilomyces lilacinus), as well as Acremonium sp. and Paecilomyces marquandii.[2][3] Structurally, this compound is a nonapeptide that contains several unusual amino acid residues and is characterized by a 4-methylhex-2-enoic acid at its N-terminus and an N¹,N¹-dimethylpropane-1,2-diamine (DPD) at its C-terminus.[2]

As a mycotoxin, this compound displays significant toxicity to a wide range of organisms. Its production by fungi like P. lilacinum, which is also utilized as a biocontrol agent, highlights the dual nature of these natural products.[4] The toxicity of leucinostatins is potent, with reported LD50 values in mice that categorize them among the most toxic mycotoxins.

Natural Role and Biological Significance

In its natural environment, this compound plays a crucial role as a chemical defense and competitive agent for its producing fungus. Purpureocillium lilacinum is a well-known biocontrol agent used in agriculture against plant-parasitic nematodes and various plant pathogens. The production of leucinostatins is a key mechanism behind its efficacy, as these compounds exhibit strong inhibitory effects on oomycetes like Phytophthora infestans, the causative agent of potato late blight. Culture filtrates of P. lilacinum containing leucinostatins have been shown to cause significant mortality and inhibit the reproduction of nematodes. This antagonistic activity helps the fungus to outcompete other microorganisms and to parasitize nematode eggs, securing its ecological niche.

Quantitative Biological Data

The diverse biological activities of this compound have been quantified across numerous studies. The following tables summarize key toxicity and efficacy data.

Table 1: In Vivo Toxicity of this compound

| Species | Route of Administration | LD50 Value | Reference |

| Mouse | Intraperitoneal | 1.8 mg/kg | |

| Mouse | Oral | 5.4 - 6.3 mg/kg |

Table 2: In Vitro Cytotoxicity (IC50) of this compound

| Cell Line | Cell Type | IC50 Value | Reference |

| MRC-5 | Human Fetal Lung Fibroblast | 2 µM | |

| Hela | Human Cervical Cancer | ~40 nM | |

| HEK293 | Human Embryonic Kidney | ~47 nM | |

| K562 | Human Myelogenous Leukemia | ~47 nM | |

| L1210 | Murine Leukemia | 0.5 µg/ml | |

| L6 | Rat Myoblast | 259 nM | |

| DU-145 | Human Prostate Cancer | Varies with co-culture | |

| TNBC (LAR subtype) | Triple-Negative Breast Cancer | 10 - 100 nM |

Table 3: Antimicrobial and Antiparasitic Activity (EC50/IC50/MIC) of this compound

| Organism | Activity | Value | Reference |

| Gram-positive bacteria | Antibacterial (IC50) | 2.5 - 100 µM | |

| Various Fungi | Antifungal (MIC) | 10 - 25 µM | |

| Plasmodium falciparum | Asexual Stage (EC50) | 0.05 nM | |

| Plasmodium falciparum | Transmission-reducing (EC50) | 0.16 nM | |

| Trypanosoma cruzi | Antiparasitic (EC50) | Low nanomolar range | |

| Trypanosoma brucei | Antiparasitic (IC50) | 2.8 nM |

Table 4: Enzyme Inhibition (Ki) of this compound

| Enzyme | Source | Ki Value | Reference |

| ATP Synthase | Bovine Mitochondria | ~80 nM | |

| ATP Synthase | Yeast Mitochondria | ~30 nM | |

| ATP Synthase | E. coli | ~1.1 µM |

Mechanism of Action and Signaling Pathways

The primary target of this compound is the mitochondrion, where it exerts a dual effect on oxidative phosphorylation.

-

ATP Synthase Inhibition: At low nanomolar concentrations, this compound acts as a potent inhibitor of mitochondrial F1Fo-ATP synthase. This specific inhibition leads to a decrease in ATP production and hyperpolarization of the inner mitochondrial membrane.

-

Uncoupling of Oxidative Phosphorylation: At higher concentrations (e.g., >200 nM), this compound acts as an uncoupling agent, dissipating the mitochondrial membrane potential. This action disrupts the proton gradient necessary for ATP synthesis.

This disruption of mitochondrial energy metabolism is a key driver of its cytotoxicity. Additionally, this compound has been shown to inhibit mTORC1 signaling in certain cancer cell lines and reduce the expression of insulin-like growth factor I (IGF-I) in prostate stromal cells, contributing to its antitumor effects.

Visualizing the Mechanism of Action

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]

Leucinostatin A: A Technical Guide for Researchers

CAS Number: 76600-38-9[1][2][3]

Molecular Formula: C62H111N11O13[1]

This document provides an in-depth technical overview of Leucinostatin A, a potent mycotoxin with diverse biological activities. It is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Bioactivity

This compound is a nonapeptide antibiotic that exhibits a broad spectrum of biological effects, including antifungal, antibacterial, and antitumor activities. Its multifaceted mechanism of action makes it a molecule of significant interest for further investigation.

| Property | Value | Source |

| CAS Number | 76600-38-9 | |

| Molecular Formula | C62H111N11O13 | |

| Molecular Weight | 1218.6 g/mol | |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | |

| Storage Temperature | -20°C |

Mechanisms of Action

This compound exerts its biological effects through several distinct mechanisms, primarily targeting cellular membranes and critical signaling pathways.

Mitochondrial Uncoupling and Ionophore Activity

This compound acts as a potent uncoupler of oxidative phosphorylation in mitochondria. It disrupts the mitochondrial membrane potential, dissipating the proton gradient necessary for ATP synthesis. This leads to a decrease in cellular energy production and can induce apoptosis. The uncoupling effect is concentration-dependent, with lower concentrations causing hyperpolarization of the inner mitochondrial membrane and higher concentrations leading to depolarization.

Furthermore, this compound functions as an ionophore, facilitating the transport of monovalent and divalent cations across biological membranes. This activity disrupts ion homeostasis, further contributing to its cytotoxic effects.

Caption: this compound's impact on mitochondrial function and ion balance.

Inhibition of Insulin-Like Growth Factor-I (IGF-I) Signaling

This compound has been shown to inhibit the growth of prostate cancer cells by reducing the expression of Insulin-Like Growth Factor-I (IGF-I) in surrounding prostate stromal cells. This disruption of the tumor microenvironment highlights a key anti-cancer mechanism. The inhibition of IGF-I signaling can lead to the suppression of downstream pro-survival pathways, such as the PI3K/Akt pathway.

Caption: this compound's indirect inhibition of cancer cell growth.

Immunosuppressive Effects

This compound exhibits immunosuppressive properties by preventing the activation of T lymphocytes. This effect is likely linked to its ionophoric activity, which can disrupt the intracellular signaling cascades required for T-cell activation.

Experimental Protocols

Assessment of Mitochondrial Membrane Potential

The effect of this compound on mitochondrial membrane potential can be assessed using fluorescent dyes such as safranin O or tetramethylrhodamine, ethyl ester (TMRE).

-

Cell Culture: Culture cells of interest to the desired confluency.

-

Treatment: Treat cells with varying concentrations of this compound for a specified duration. Include a vehicle control and a positive control for depolarization (e.g., FCCP).

-

Staining: Incubate the cells with the fluorescent dye (e.g., TMRE) according to the manufacturer's protocol.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. A decrease in fluorescence indicates mitochondrial depolarization.

Ionophore Activity Assay (Liposome-based)

The ionophoric properties of this compound can be investigated using a liposome-based assay.

-

Liposome Preparation: Prepare liposomes encapsulating a fluorescent indicator sensitive to the cation of interest (e.g., a pH-sensitive dye for proton transport or a calcium indicator).

-

Assay Setup: Add the prepared liposomes to a cuvette containing a buffer with the cation of interest.

-

This compound Addition: Add this compound to the cuvette and monitor the change in fluorescence over time. An increase or decrease in fluorescence (depending on the indicator) signifies the transport of cations across the liposome membrane.

IGF-I Expression Analysis (RT-PCR)

To determine the effect of this compound on IGF-I expression in stromal cells, a co-culture system followed by Reverse Transcription Polymerase Chain Reaction (RT-PCR) can be employed.

-

Co-culture: Co-culture cancer cells with stromal cells in the presence of varying concentrations of this compound.

-

RNA Isolation: After the treatment period, selectively isolate RNA from the stromal cells.

-

RT-PCR: Perform RT-PCR using primers specific for IGF-I and a housekeeping gene for normalization.

-

Analysis: Quantify the relative expression levels of IGF-I mRNA to determine the inhibitory effect of this compound.

Western Blot Analysis of PI3K/Akt Pathway

The impact of this compound on the PI3K/Akt signaling pathway can be evaluated by Western blotting.

-

Cell Treatment: Treat cancer cells (in monoculture or co-culture with stromal cells) with this compound.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt. Use appropriate secondary antibodies conjugated to HRP.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the ratio of phosphorylated Akt to total Akt indicates inhibition of the pathway.

T-Cell Activation Assay (Flow Cytometry)

The immunosuppressive effect of this compound on T-cell activation can be measured using flow cytometry.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.

-

Stimulation and Treatment: Stimulate the T-cells within the PBMC population with anti-CD3 and anti-CD28 antibodies in the presence or absence of this compound.

-

Staining: After an incubation period, stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69) and T-cell lineage markers (e.g., CD4, CD8). Cell proliferation can be assessed using dyes like CFSE or CellTrace™ Violet.

-

Analysis: Acquire the samples on a flow cytometer and analyze the expression of activation markers and proliferation of different T-cell subsets.

Caption: A typical workflow for assessing T-cell activation.

Conclusion

This compound is a multifaceted compound with significant potential for further research and development. Its ability to disrupt mitochondrial function, act as an ionophore, and modulate critical signaling pathways like the IGF-I axis makes it a valuable tool for studying various cellular processes and a potential lead for therapeutic development, particularly in oncology and immunology. The experimental protocols outlined in this guide provide a framework for investigating the intricate mechanisms of action of this potent mycotoxin.

References

- 1. The nonapeptide this compound acts as a weak ionophore and as an immunosuppressant on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Leucinostatin A: Application Notes and Protocols for In Vitro Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A is a peptide antibiotic and mycotoxin produced by fungi of the genus Purpureocillium (formerly Paecilomyces).[1] It belongs to the peptaibol family of antimicrobial peptides. This compound has demonstrated significant antimicrobial and antitumor properties, exhibiting cytotoxic effects against a range of cancer cell lines.[2][3][4] Its mechanism of action is primarily attributed to its interaction with cellular and mitochondrial membranes, leading to membrane damage, inhibition of protein synthesis, and disruption of mitochondrial function.[2] Specifically, leucinostatins are known to target mitochondria, passing through the cytoplasmic membrane without causing cell lysis and interacting with mitochondrial components. This can lead to the inhibition of ATP synthase and the collapse of the mitochondrial membrane potential.

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound.

Data Presentation

The cytotoxic activity of this compound has been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below for easy comparison.

| Cell Line | Cell Type | Assay | IC50 (nM) | Reference |

| L1210 | Murine Leukemia | Growth Inhibition | ~420 nM (0.5 µg/mL) | |

| HEK293 | Human Embryonic Kidney | MTT Assay | 89.6 | |

| K562 | Human Myelogenous Leukemia | CCK-8 Assay | 47.3 | |

| HeLa | Human Cervical Cancer | Proliferation Assay | ~40 | |

| MRC-5 | Human Fetal Lung Fibroblast | Proliferation Assay | 2000 | |

| L6 | Rat Myoblast | Cytotoxicity Assay | 259 | |

| DU-145 (in co-culture with PrSC) | Human Prostate Cancer | Growth Inhibition | Not specified |

Note: IC50 values can vary depending on the specific assay conditions, cell density, and incubation time.

Experimental Protocols

Two common methods for assessing in vitro cytotoxicity are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane damage. A detailed protocol for the MTT assay is provided below, as it is a widely used method for determining cell viability and proliferation in response to a test compound.

Protocol: MTT Assay for this compound Cytotoxicity

This protocol is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound (stock solution in a suitable solvent like DMSO)

-

Target cell line(s) in culture

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570-600 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Include wells for vehicle control (solvent used to dissolve this compound) and untreated controls.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested concentration range to start with is 1 nM to 10 µM.

-

After 24 hours of cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound-containing medium to the respective wells.

-

For control wells, add medium with the same concentration of the vehicle (e.g., DMSO) as in the treated wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

-

Solubilization of Formazan:

-

After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down or by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for In Vitro Cytotoxicity Testing of this compound using the MTT Assay.

Signaling Pathway

Caption: Putative Cytotoxic Signaling Pathway of this compound.

References

- 1. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing Leucinostatin A in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A is a peptide mycotoxin with demonstrated antimicrobial and antitumor properties.[1][2] Its potential as an anticancer agent stems from its unique mechanism of action, which primarily targets mitochondrial function, a critical hub for cancer cell metabolism and survival. These application notes provide a comprehensive overview of this compound's effects on cancer cells and detailed protocols for its study in a laboratory setting.

Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism centered on the disruption of mitochondrial function. It has been shown to inhibit mitochondrial respiration by targeting the ATP synthase, a critical enzyme complex for cellular energy production.[3] This inhibition leads to a decrease in ATP levels and a cascade of downstream effects, including the suppression of the mTORC1 signaling pathway, which is crucial for cell growth and proliferation.[3]

Furthermore, this compound has been observed to interfere with the tumor microenvironment. In prostate cancer models, it was found to inhibit the growth of cancer cells by reducing the expression of insulin-like growth factor-I (IGF-I) in prostate stromal cells, thereby disrupting the supportive signaling from the stroma to the tumor.[4] This suggests that this compound's anticancer activity is not only a direct effect on tumor cells but also involves modulation of the surrounding cellular landscape. Some studies also suggest that this compound can cause membrane damage, contributing to its cytotoxic effects.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines. It is important to note that these values can vary depending on the assay conditions, cell line, and exposure time.

| Cancer Type | Cell Line | IC50 (µg/mL) | Reference |

| Leukemia | L1210 | ~0.5 | |

| Prostate Cancer | DU-145 (in co-culture with PrSC) | Not specified, but significant growth suppression | |

| Myelogenous Leukemia | K562 | Not specified, cytotoxicity observed |

Note: The available literature provides limited specific IC50 values for this compound across a wide range of cancer cell lines. The provided data is based on the initial search results. Further experimental validation is recommended for specific cell lines of interest.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.

-

Cell Harvesting: Collect cells by trypsinization.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound on cancer cell lines.

Conclusion

This compound presents a promising avenue for cancer research due to its distinct mechanism of action targeting mitochondrial function and the tumor microenvironment. The protocols and information provided herein offer a solid foundation for researchers to investigate the therapeutic potential of this compound in various cancer models. Consistent and well-controlled experimental execution is crucial for obtaining reliable and reproducible data.

References

- 1. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Leucinostatin A as a Tool for Studying Mitochondrial Respiration

Introduction

Leucinostatin A is a non-ribosomal peptide mycotoxin originally isolated from the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus)[1][2][3]. It belongs to a family of related lipopeptides known for their broad-spectrum antimicrobial and antiprotozoal activities[1][4]. Structurally, this compound is a hydrophobic, α-helical nonapeptide containing several uncommon amino acids. Its potent biological effects are primarily attributed to its interaction with cellular membranes, with a particular affinity for mitochondria. This makes this compound a valuable and powerful tool for researchers studying mitochondrial function, bioenergetics, and cell death pathways.

The primary mechanism of this compound involves a dual, concentration-dependent effect on mitochondrial oxidative phosphorylation. At lower concentrations, it acts as a potent inhibitor of F₀F₁ ATP synthase, while at higher concentrations, it functions as an uncoupler, dissipating the proton motive force across the inner mitochondrial membrane. This unique property allows researchers to dissect different aspects of mitochondrial respiration and energy coupling.

Mechanism of Action

This compound exerts its effects by directly targeting the inner mitochondrial membrane, the site of oxidative phosphorylation. Its mode of action can be summarized by two key processes:

-

Inhibition of F₀F₁ ATP Synthase (Complex V): At nanomolar concentrations (<200 nM), this compound specifically inhibits the mitochondrial ATP synthase. It is proposed to bind to the F₀ portion of the complex, which is embedded in the inner membrane, thereby blocking the proton channel and preventing the synthesis of ATP. Studies suggest it interacts with subunit c of the ATP synthase. This inhibitory action is similar to that of other known ATP synthase inhibitors like oligomycin. The hydroxyleucine residue at position 7 in the peptide structure has been identified as crucial for this specific inhibitory activity and associated systemic toxicity.

-

Uncoupling of Oxidative Phosphorylation: At higher concentrations (>240 nM), this compound acts as an ionophore or protonophore, increasing the permeability of the inner mitochondrial membrane to cations, including protons. This action dissipates the proton gradient (Δψ) that is established by the electron transport chain (ETC). By providing an alternative route for protons to re-enter the mitochondrial matrix, it uncouples electron transport from ATP synthesis. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, similar to the action of classical uncouplers like FCCP or DNP.

These dual effects lead to a profound disruption of mitochondrial bioenergetics, causing a decrease in ATP levels, loss of mitochondrial membrane potential, and alterations in mitochondrial ultrastructure.

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory constants (IC₅₀, Kᵢ) of this compound and its derivatives across various models.

| Compound | Target/Assay | Organism/Cell Line | Effective Concentration/IC₅₀ | Reference |

| This compound | ATP Synthase Inhibition | Rat Liver Mitochondria | < 200 nM | |

| Oxidative Phosphorylation Uncoupling | Rat Liver Mitochondria | > 240 nM | ||

| State 3 Respiration / ATPase Activity | Rat Liver Mitochondria | 240 nM (complete inhibition) | ||

| ATP Synthesis Inhibition (in vitro) | Mammalian | ~80% inhibition at 100 nM | ||

| Kᵢ for ATP Synthase | Bovine | ~80 nM | ||

| Kᵢ for ATP Synthase | Yeast | ~30 nM | ||

| Cytotoxicity (IC₅₀) | HeLa (Human cervical cancer) | ~40 nM | ||

| Cytotoxicity (IC₅₀) | HEK293 (Human embryonic kidney) | 89.6 nM | ||

| Cytotoxicity (IC₅₀) | K562 (Human leukemia) | 47.3 nM | ||

| Cytotoxicity (IC₅₀) | MRC-5 (Human fetal lung fibroblast) | 2 µM | ||

| Transmission-Blocking Activity (EC₅₀) | Plasmodium falciparum | 0.16 nM | ||

| Leucinostatin B | State 3 Respiration / ATPase Activity | Rat Liver Mitochondria | Potency similar to this compound | |

| Transmission-Blocking Activity (EC₅₀) | Plasmodium falciparum | 1.5 nM |

Mandatory Visualizations

Caption: Mechanism of action of this compound on mitochondria.

Caption: Workflow for Seahorse XF Cell Mito Stress Test with this compound.

Caption: Workflow for assessing mitochondrial membrane potential (Δψm).

Experimental Protocols

Protocol 1: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol adapts the standard Seahorse XF Cell Mito Stress Test to characterize the effects of this compound on mitochondrial function. It measures the oxygen consumption rate (OCR) in real-time.

Materials:

-

Seahorse XF Analyzer (e.g., XF96, XF24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

-

This compound stock solution (in DMSO or ethanol)

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Cultured cells of interest

Procedure:

-

Cell Seeding: The day before the assay, seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to attach and grow overnight.

-

Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

-

Prepare Assay Medium: Warm the supplemented Seahorse XF Base Medium to 37°C. Wash the cells by removing the growth medium and adding the pre-warmed assay medium. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

-

Prepare Compound Plate: Prepare working solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired final concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge:

-

Port A: this compound (or vehicle control)

-

Port B: Oligomycin (e.g., 1.0 µM final concentration)

-

Port C: FCCP (e.g., 1.0 µM final concentration, titrate for optimal concentration)

-

Port D: Rotenone/Antimycin A mix (e.g., 0.5 µM final concentration)

-

-

Run the Assay: Load the sensor cartridge and cell plate into the Seahorse XF Analyzer. The instrument will calibrate and then begin the assay protocol.

-

Baseline Measurement: The instrument measures the basal OCR for 3-4 cycles.

-

Injection 1 (this compound): The instrument injects this compound and measures the subsequent change in OCR. A decrease suggests inhibition of respiration, while an increase suggests uncoupling.

-

Injection 2 (Oligomycin): This injection inhibits ATP synthase. The resulting OCR is attributed to proton leak.

-

Injection 3 (FCCP): This injection uncouples the membrane, collapsing the proton gradient and driving the ETC to its maximum rate. This reveals the maximal respiratory capacity.

-

Injection 4 (Rotenone/Antimycin A): These inhibitors shut down mitochondrial respiration completely. The remaining OCR is due to non-mitochondrial sources.

-

-

Data Analysis: Use the Seahorse Wave software to analyze the OCR data. Key parameters to calculate include: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, Spare Respiratory Capacity, and Proton Leak. Compare the effects of different this compound concentrations to the vehicle control.

Protocol 2: Measurement of Mitochondrial Membrane Potential (Δψm)

This protocol uses a potentiometric fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to measure changes in Δψm induced by this compound.

Materials:

-

Cultured cells on glass-bottom dishes (for microscopy) or in suspension (for flow cytometry)

-

This compound stock solution

-

TMRE stock solution (e.g., 10 mM in DMSO)

-

FCCP stock solution (positive control for depolarization)

-

Appropriate cell culture medium or buffer (e.g., HBSS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture cells under standard conditions.

-

Drug Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 30 minutes to 2 hours). Include a vehicle control and a positive control (FCCP, e.g., 10 µM for 10 minutes).

-

Dye Loading: Add TMRE to the cell medium to a final concentration of 25-100 nM. Incubate for 20-30 minutes at 37°C, protected from light. The optimal concentration and time should be determined empirically.

-

Washing (Optional but Recommended): Gently wash the cells with pre-warmed buffer to remove excess dye and reduce background fluorescence.

-

Data Acquisition:

-